molecular formula C8H12N2O2S B182026 5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone CAS No. 98489-83-9

5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone

Cat. No. B182026
CAS RN: 98489-83-9
M. Wt: 200.26 g/mol
InChI Key: YZKGFQOBXIGBEF-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone” are not available in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, etc. Unfortunately, specific information about the physical and chemical properties of “5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone” is not available in the search results .

Scientific Research Applications

Synthesis and Chemical Properties

  • Pyrimidinones, including structures similar to the specified compound, have been synthesized through various methods, demonstrating their utility as intermediates for more complex chemical structures. For instance, studies have explored the synthesis of pyrimidinone derivatives as potential precursors for tricyclic purine analogues, highlighting the importance of these compounds in medicinal chemistry and pharmaceutical research due to their diverse biological activities (Williams & Brown, 1995).

Biological Activities and Applications

  • The antimicrobial testing of various pyrimidinone derivatives has been conducted, revealing insights into their potential pharmaceutical applications. For instance, certain pyrimidinone compounds have shown weak inhibitory activity against enzymes from E. coli, although no significant antibacterial activity was observed (Kelley & McLean, 1981).
  • Another study synthesized and evaluated the antiviral and cytotoxic activities of 2-(alkylthio)-6-benzhydryl-4(3H)-pyrimidinones, demonstrating the exploration of pyrimidinone derivatives in the search for new therapeutic agents with anti-HIV-1 activity (Navrotskii, 2003).

Advanced Chemical Synthesis Techniques

  • Innovative synthesis techniques have been developed for substituted pyrimidinones, showcasing the adaptability of these compounds for various chemical modifications. This includes the one-pot construction of pyrimidinones as building blocks for kinase inhibitors, which underscores their significance in drug discovery and development (Lu et al., 2006).

Structural and Computational Studies

  • Structural and computational studies of pyrimidinone derivatives provide critical insights into their chemical behavior and potential interactions with biological targets. For example, the molecular structure of isocytosine analogs, including pyrimidinone compounds, has been elucidated through X-ray crystallography and computational methods, contributing to a deeper understanding of their tautomeric forms and stability (Craciun et al., 1999).

Safety And Hazards

The safety and hazards of a compound refer to its potential risks to human health and the environment. Unfortunately, specific information about the safety and hazards of “5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone” is not available in the search results .

Future Directions

The future directions of research on a compound can include potential applications, areas of study, or methods of synthesis. Unfortunately, specific information about the future directions of “5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone” is not available in the search results .

properties

IUPAC Name

5-(2-hydroxyethyl)-4-methyl-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-5-6(3-4-11)7(12)10-8(9-5)13-2/h11H,3-4H2,1-2H3,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKGFQOBXIGBEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SC)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40394652
Record name 5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone

CAS RN

98489-83-9
Record name 5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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